N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-14-12-17(6-9-24-14)26-10-7-15(8-11-26)13-25-19(27)16-2-4-18(5-3-16)28-20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIANDKGOJPZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 2-methylpyridine with piperidine under specific conditions, such as heating in the presence of a base like sodium hydride.
Coupling with Benzamide: The piperidine intermediate is then coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethoxy group on the benzene ring can be substituted under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound has been studied for several biological activities, which are summarized below:
Antidiabetic Activity
Research indicates that N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide exhibits significant antidiabetic effects. It acts primarily through the inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion.
Summary of Antidiabetic Activity
| Activity Type | Observed Effect | Concentration (μM/mL) | IC50 Value (μM) |
|---|---|---|---|
| Alpha-Amylase Inhibition | Percent Inhibition | 500 | 4.58 |
A study demonstrated that modifications on the piperidine and phenyl rings could enhance the biological activity further, indicating potential for developing more effective antidiabetic agents.
Antioxidant Properties
The compound also shows promising antioxidant properties. It has been evaluated using DPPH radical scavenging assays, where it outperformed many traditional antioxidants.
Summary of Antioxidant Activity
| Activity Type | Observed Effect | IC50 Value (μM) |
|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | 2.36 |
These findings suggest that this compound could be beneficial in treating oxidative stress-related conditions.
Protein Tyrosine Phosphatase Inhibition
This compound has also been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling.
Summary of PTP1B Inhibition
| Activity Type | Observed Effect | IC50 Value (μM) |
|---|---|---|
| PTP1B Inhibition | Percent Inhibition | 0.91 |
This inhibition suggests potential applications in managing diabetes and obesity.
Case Study: Antidiabetic Potential
A study on oxalamide derivatives similar to this compound showed significant antidiabetic effects through enzyme inhibition mechanisms. The results indicated that structural modifications could enhance efficacy.
Case Study: Antioxidant Efficacy
Research evaluating the antioxidant properties found that compounds with trifluoromethoxy substitutions significantly outperformed traditional antioxidants in DPPH assays, suggesting their utility in oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyridine rings allow it to fit into specific binding sites, modulating the activity of these targets. The trifluoromethoxy group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Biological Activity
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article examines its synthesis, mechanism of action, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring linked to a 2-methylpyridine moiety and a trifluoromethoxy-substituted benzamide. The synthesis typically involves several steps, including:
- Formation of the Piperidine Ring : Using cyclization reactions with suitable precursors.
- Introduction of the Pyridine Ring : Achieved through coupling reactions, often employing palladium-catalyzed methods.
- Attachment of the Benzamide Group : This is generally done via nucleophilic substitution reactions.
The compound's synthesis is crucial for understanding its biological properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Modulation : It can modulate the activity of enzymes involved in critical biological processes, potentially affecting cellular responses and metabolic pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor effects. For instance, related benzamide derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .
Neuropharmacological Effects
Research has also highlighted the potential neuropharmacological applications of this compound. It may influence neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression. Its ability to modulate glutamate receptors suggests a role in enhancing cognitive functions .
Case Studies and Research Findings
- Study on Antitumor Efficacy :
- Neuropharmacology Research :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl-2-piperidone | Contains piperidine but lacks pyridine | Limited neuropharmacological effects |
| 4-Chloro-benzamides | Exhibits moderate potency against RET kinase | Effective in cancer therapy |
This comparison highlights the distinct features of this compound that contribute to its enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling agents like HBTU or BOP, with piperidine and pyridine intermediates. For example, piperidin-4-ylmethylamine derivatives are coupled with activated benzoyl chlorides (e.g., 4-(trifluoromethoxy)benzoyl chloride) under basic conditions (e.g., Et₃N) in THF or DCM. Purification often employs silica gel chromatography . Hazardous intermediates like O-benzyl hydroxylamine require strict safety protocols, including ventilation and PPE .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons) and mass spectrometry (e.g., ESI m/z 552.5 [M+H]⁺). Crystallographic data, if available, are refined using programs like SHELXL . For analogs, IR spectroscopy and elemental analysis validate functional groups and purity .
Q. What safety precautions are critical during synthesis?
- Methodological Answer : Hazard assessments must address acute toxicity (oral, dermal) and mutagenicity risks. Sodium pivalate and trichloroisocyanuric acid require controlled handling to avoid decomposition. DSC data indicate thermal instability for some intermediates, necessitating low-temperature storage . Ames testing is recommended for mutagenicity screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Continuous Flow Reactors : Reduce by-products in multi-step syntheses (e.g., furan-acryloyl piperidine intermediates) by enhancing mixing and temperature control .
- Catalyst Screening : Test palladium or enzyme catalysts for coupling steps to minimize side reactions .
- Solvent Optimization : Replace DCM with acetonitrile or THF for better solubility of polar intermediates .
Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For kinase inhibition, validate ATP concentrations .
- Structural Analog Analysis : Test trifluoromethoxy vs. methylthio substitutions to assess electronic effects on target binding .
- Meta-Analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures) with molecular docking simulations to identify steric clashes .
Q. What crystallography strategies are used for structural elucidation?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K for twinned crystals.
- Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder in piperidine/pyridine rings. Hydrogen bonds (e.g., N–H⋯O) are modeled using DFIX constraints .
- Validation : Check R-factors (e.g., R₁ < 0.05) and electron density maps for omitted solvent .
Q. How to design target interaction studies for mechanistic insights?
- Methodological Answer :
- Kinase Profiling : Use radiometric assays (³³P-ATP) to screen against panels (e.g., PKC, EGFR). IC₅₀ values are normalized to staurosporine controls .
- SPR/BLI : Measure binding kinetics (kₐ, kₑ) for receptor-ligand interactions (e.g., GPCRs). Optimize immobilization pH to retain protein activity .
- Mutagenesis : Introduce point mutations (e.g., TYR→PHE) in target enzymes to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
